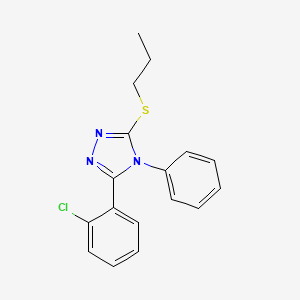![molecular formula C9H14ClNO2 B12921859 [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol CAS No. 107355-86-2](/img/structure/B12921859.png)
[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(5-Chloropentyl)isoxazol-3-yl)methanol is a chemical compound with the molecular formula C9H14ClNO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5-Chloropentyl)isoxazol-3-yl)methanol typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst, leading to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of (5-(5-Chloropentyl)isoxazol-3-yl)methanol may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, alternative metal-free synthetic routes are being explored to make the process more eco-friendly .
化学反応の分析
Types of Reactions
(5-(5-Chloropentyl)isoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, alcohols, and amines, depending on the reaction conditions and reagents used.
科学的研究の応用
(5-(5-Chloropentyl)isoxazol-3-yl)methanol has several applications in scientific research:
作用機序
The mechanism of action of (5-(5-Chloropentyl)isoxazol-3-yl)methanol involves its interaction with various molecular targets and pathways. Isoxazoles are known to inhibit specific enzymes and receptors, leading to their biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives, which can interact with different biological targets .
類似化合物との比較
Similar Compounds
(3-(2-Chlorophenyl)isoxazol-5-yl)methanol: Another isoxazole derivative with similar chemical properties.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: A related compound with a different functional group.
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: A dichlorinated isoxazole derivative.
Uniqueness
(5-(5-Chloropentyl)isoxazol-3-yl)methanol is unique due to its specific chloropentyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
107355-86-2 |
|---|---|
分子式 |
C9H14ClNO2 |
分子量 |
203.66 g/mol |
IUPAC名 |
[5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C9H14ClNO2/c10-5-3-1-2-4-9-6-8(7-12)11-13-9/h6,12H,1-5,7H2 |
InChIキー |
LQOPDGLFUCSCRE-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1CO)CCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


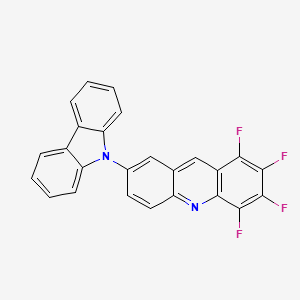
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
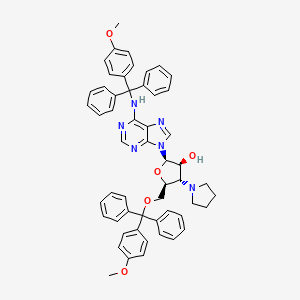
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
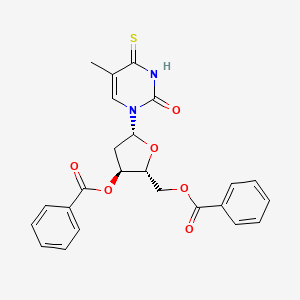
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
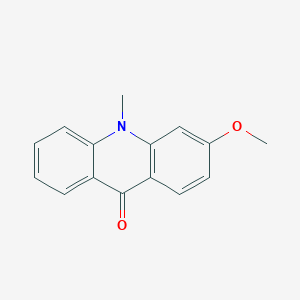
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)

![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
